molecular formula C40H51NO14 B14169133 4''-Dehydrorhodomycin-Y CAS No. 76264-96-5

4''-Dehydrorhodomycin-Y

Cat. No.: B14169133
CAS No.: 76264-96-5
M. Wt: 769.8 g/mol
InChI Key: ZGHABFLNDHDLAM-DLFRUNNTSA-N
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Description

4''-Dehydrorhodomycin-Y is a derivative of the anthracycline class of compounds, which are known for their tetracyclic aglycone core linked to a sugar moiety. Anthracyclines are widely studied for their antitumor activity, primarily through DNA intercalation and topoisomerase II inhibition.

Properties

CAS No.

76264-96-5

Molecular Formula

C40H51NO14

Molecular Weight

769.8 g/mol

IUPAC Name

(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H51NO14/c1-7-40(49)14-13-21-30(36(48)32-31(34(21)46)35(47)29-20(33(32)45)9-8-10-24(29)43)39(40)55-27-15-22(41(5)6)37(18(3)51-27)54-28-16-25(44)38(19(4)52-28)53-26-12-11-23(42)17(2)50-26/h8-10,17-19,22,25-28,37-39,43-44,46,48-49H,7,11-16H2,1-6H3/t17-,18-,19-,22-,25-,26-,27-,28-,37+,38+,39+,40+/m0/s1

InChI Key

ZGHABFLNDHDLAM-DLFRUNNTSA-N

Isomeric SMILES

CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CCC(=O)[C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O

Canonical SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’'-Dehydrorhodomycin-Y involves the fermentation of the mutant strain KE303 of Streptomyces galilaeus MA144-M1t. The specific conditions for the fermentation process, including temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound.

Industrial Production Methods: The industrial production of 4’'-Dehydrorhodomycin-Y follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 4’'-Dehydrorhodomycin-Y undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize 4’'-Dehydrorhodomycin-Y.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Various nucleophiles can be used to substitute specific atoms or groups within the molecule, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

4’'-Dehydrorhodomycin-Y has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and to develop new synthetic methodologies.

    Biology: The compound’s activity against gram-positive bacteria makes it a valuable tool for studying bacterial resistance and developing new antibacterial agents.

    Medicine: Its anti-tumor properties are being explored for potential use in cancer therapy. Research is ongoing to understand its mechanism of action and to develop derivatives with enhanced efficacy and reduced toxicity.

    Industry: The compound’s unique chemical structure and biological activity make it a candidate for various industrial applications, including the development of new antibiotics and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 4’'-Dehydrorhodomycin-Y involves its interaction with bacterial cell walls and DNA. The compound inhibits the synthesis of essential cell wall components, leading to cell lysis and death. Additionally, it intercalates into DNA, disrupting replication and transcription processes, which contributes to its anti-tumor activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The evidence highlights several structurally complex compounds (e.g., 7p, 7q from ) that serve as analogs for comparative analysis. Key parameters include purity, stereochemistry, and physicochemical properties, which are critical for pharmacological efficacy.

Structural and Analytical Comparisons

Table 1: Comparative Data for Select Analogs
Compound ID Purity (%) Melting Point (°C) Solvent System (MeOH:DCM) Key Structural Features
7p 96 54.7 Specific ratio* L-Isoleucine substituent, pyrimido-pyrrole
7q 95 34.0 Specific ratio* L-Leucine substituent, pyrimido-pyrrole
  • Stereochemical Complexity : Both 7p and 7q exhibit extra peaks in $ ^1 \text{H NMR} $ and $ ^13 \text{C NMR} $, indicating the presence of stereoisomers. This mirrors challenges in anthracycline synthesis, where stereocenters influence biological activity and purification .
  • Impact of Substituents : Replacing isoleucine (7p) with leucine (7q) reduces the melting point by 20.7°C, underscoring how side-chain hydrophobicity affects crystallinity and stability. Similar trends are observed in anthracyclines, where sugar moiety modifications alter pharmacokinetics .

Key Research Findings

  • Purity and Stability : HPLC-purified analogs (7p, 7q) achieve >95% purity, critical for reducing off-target effects in therapeutic applications .
  • Solvent Systems: Methanol-dichloromethane mixtures optimize solubility for analogs, suggesting similar formulations could benefit 4''-Dehydrorhodomycin-Y delivery .
  • Structural Mimicry : Pyridinyl and pyrrolidine motifs in analogs () may inform the design of anthracycline derivatives with enhanced target binding .

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